5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine
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Overview
Description
5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Addition of the ethylsulfonyl group to the pyrimidine ring.
Amination: Introduction of the amine group at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur on the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group.
5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine: Has a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.
Properties
Molecular Formula |
C12H12N4O4S |
---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O4S/c1-2-21(19,20)10-7-14-12(13)15-11(10)8-4-3-5-9(6-8)16(17)18/h3-7H,2H2,1H3,(H2,13,14,15) |
InChI Key |
NGZCOHSJNZOFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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